Ethyl 2-(3-bromophenyl)sulfanylacetate
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Description
Scientific Research Applications
Synthetic Applications in Organic Chemistry
Synthesis of Complex Organic Compounds
The compound is utilized in the synthesis of various organic molecules. For instance, the synthesis of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid involved the alkaline hydrolysis of a related ethyl acetate derivative, showcasing its utility in creating complex molecular structures (Choi et al., 2007).
Cyclisation Reactions for Heterocycle Synthesis
The use of related bromophenyl groups in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles indicates the potential of Ethyl 2-(3-bromophenyl)sulfanylacetate in similar applications (Allin et al., 2005).
Role in Pharmaceutical Research
Synthesis of Medical Compounds
The compound's derivatives are instrumental in synthesizing pharmaceutical molecules. For instance, the synthesis of Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate and its crystal structure analysis highlights its role in creating potential drug compounds (Murtaza et al., 2012).
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, suggesting a potential role for Ethyl 2-(3-bromophenyl)sulfanylacetate in similar research (Shukla et al., 2012).
properties
IUPAC Name |
ethyl 2-(3-bromophenyl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWYUFNFICQING-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288831 |
Source
|
Record name | Ethyl 2-[(3-bromophenyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)sulfanylacetate | |
CAS RN |
141819-40-1 |
Source
|
Record name | Ethyl 2-[(3-bromophenyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141819-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(3-bromophenyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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